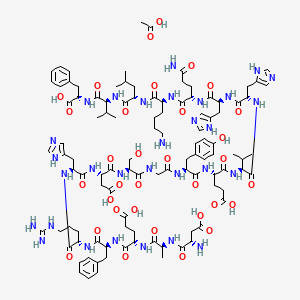
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is a peptide sequence that consists of 20 amino acids. This peptide is often associated with amyloid beta proteins, which are significant in the study of Alzheimer’s disease. The sequence is a part of the amyloid precursor protein, which, when cleaved, forms amyloid beta peptides that aggregate to form plaques in the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using a coupling reagent such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is assembled.
Cleavage: of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues, if present, can be oxidized.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized methionine or cysteine residues.
Reduction: Reduced thiol groups.
Substitution: Mutated peptide sequences with altered amino acid residues.
科学研究应用
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid beta proteins.
作用机制
The peptide exerts its effects primarily through its involvement in the formation of amyloid plaques. The amyloid precursor protein is cleaved by enzymes such as beta-secretase and gamma-secretase, resulting in the formation of amyloid beta peptides. These peptides aggregate to form insoluble fibrils that deposit in the brain, contributing to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal cells, where the aggregated peptides disrupt cellular function and induce neurotoxicity.
相似化合物的比较
Similar Compounds
Amyloid beta (1-40): Another major variant of amyloid beta protein, consisting of 40 amino acids.
Amyloid beta (1-42): A closely related peptide that is also implicated in Alzheimer’s disease.
Amyloid beta (1-43): A less common variant with an additional amino acid at the C-terminus.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-OH.CH3CO2H is unique due to its specific sequence and its role in the formation of amyloid plaques. Its ability to aggregate and form fibrils distinguishes it from other peptides and makes it a critical target for Alzheimer’s disease research.
属性
分子式 |
C106H152N30O33 |
|---|---|
分子量 |
2374.5 g/mol |
IUPAC 名称 |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C104H148N30O31.C2H4O2/c1-52(2)35-69(100(161)134-85(54(5)6)102(163)131-76(103(164)165)38-57-19-12-9-13-20-57)125-89(150)64(21-14-15-33-105)121-91(152)66(27-30-78(107)137)123-96(157)72(39-59-44-110-49-115-59)128-98(159)74(41-61-46-112-51-117-61)130-101(162)84(53(3)4)133-93(154)68(29-32-81(141)142)124-94(155)70(37-58-23-25-62(136)26-24-58)119-79(138)47-114-88(149)77(48-135)132-99(160)75(43-83(145)146)129-97(158)73(40-60-45-111-50-116-60)127-90(151)65(22-16-34-113-104(108)109)122-95(156)71(36-56-17-10-8-11-18-56)126-92(153)67(28-31-80(139)140)120-86(147)55(7)118-87(148)63(106)42-82(143)144;1-2(3)4/h8-13,17-20,23-26,44-46,49-55,63-77,84-85,135-136H,14-16,21-22,27-43,47-48,105-106H2,1-7H3,(H2,107,137)(H,110,115)(H,111,116)(H,112,117)(H,114,149)(H,118,148)(H,119,138)(H,120,147)(H,121,152)(H,122,156)(H,123,157)(H,124,155)(H,125,150)(H,126,153)(H,127,151)(H,128,159)(H,129,158)(H,130,162)(H,131,163)(H,132,160)(H,133,154)(H,134,161)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,164,165)(H4,108,109,113);1H3,(H,3,4)/t55-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-;/m0./s1 |
InChI 键 |
BQAXJWARELOTTB-OIOOFTINSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



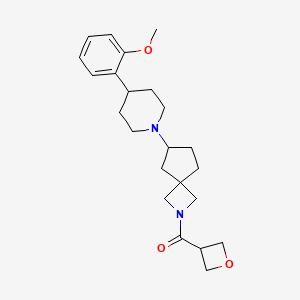
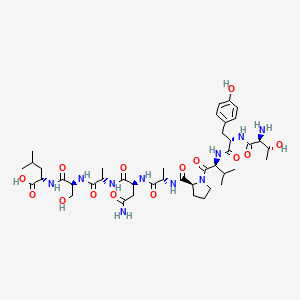
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
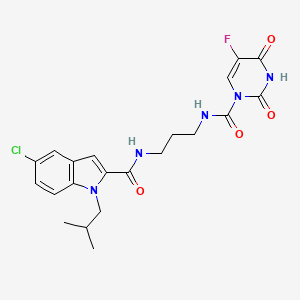
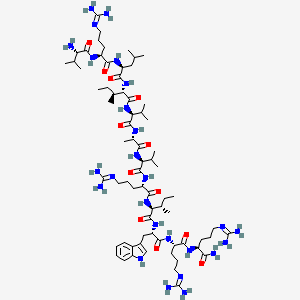
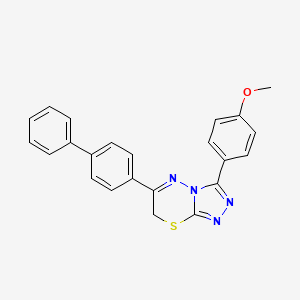
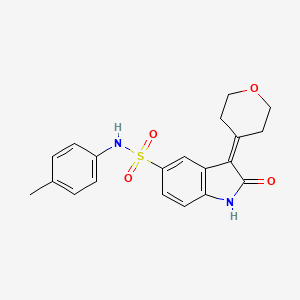
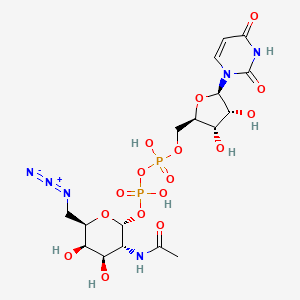


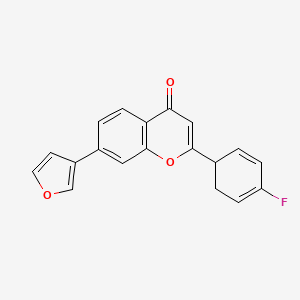
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

